molecular formula C16H20F2N4O B2700749 (3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone CAS No. 2415526-43-9

(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Cat. No. B2700749
CAS RN: 2415526-43-9
M. Wt: 322.36
InChI Key: VYHBBTOLNYFDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains a cyclobutyl ring (a four-membered carbon ring) which is difluorinated (has two fluorine atoms attached). It also contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyrrole ring (a five-membered ring with one nitrogen atom). The exact properties and behavior of this compound would depend on the specific arrangement of these rings and the other groups attached to them .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several different types of rings. The difluorocyclobutyl ring would likely introduce some strain into the molecule, due to the small size of the ring. The pyrimidine and pyrrole rings would likely be planar, due to the presence of conjugated double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorine atoms might make the molecule more reactive, due to their high electronegativity. The nitrogen atoms in the pyrimidine and pyrrole rings might also be sites of reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being investigated for use in medicinal chemistry, for example, future research might involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

(3,3-difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O/c1-10-2-3-19-15(20-10)22-8-12-6-21(7-13(12)9-22)14(23)11-4-16(17,18)5-11/h2-3,11-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHBBTOLNYFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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